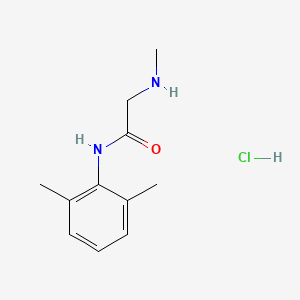
1,3-ジブロモ-2,5-ジフルオロベンゼン
概要
説明
1,3-Dibromo-2,5-difluorobenzene is an organic compound . It is a colorless to pale yellow liquid . It is soluble in non-polar solvents and has low solubility in water . It is an organic bromide compound that is sensitive to light, heat, and air, and may decompose when heated or exposed to light .
Synthesis Analysis
1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The molecular formula of 1,3-Dibromo-2,5-difluorobenzene is C6H2Br2F2 . Its molecular weight is 271.885 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,3-Dibromo-5-fluorobenzene may be used in the preparation of ligand 5-fluoro-1,3-di(2-pyridyl)benzene, by a Stille reaction with 2-(tri-n-butylstannyl)pyridine . Other chemical reactions involving this compound are mentioned in various papers .Physical And Chemical Properties Analysis
1,3-Dibromo-2,5-difluorobenzene has a density of 2.1±0.1 g/cm3 . Its boiling point is 208.8±35.0 °C at 760 mmHg .科学的研究の応用
1,3-ジブロモ-2,5-ジフルオロベンゼン:科学研究における応用の包括的な分析
有機合成: 1,3-ジブロモ-2,5-ジフルオロベンゼンは、有機合成における試薬として広く使用されています。これは、さまざまな医薬品、染料、およびその他の工業用化学物質のビルディングブロックとして役立ちます。 そのハロゲン化された構造は、複雑な有機分子を作成するために使用されるスティルカップリングなどの反応を促進するための貴重な化合物となります .
材料科学: 材料科学の分野では、1,3-ジブロモ-2,5-ジフルオロベンゼンは、液晶、ポリマー、有機発光ダイオード(OLED)などの材料の合成に使用されています。 これは、熱安定性と電気光学特性が向上した材料の開発に貢献しています .
液晶化合物: この化合物は、優れた熱安定性を示す液晶化合物を生成する上で役立ちます。 これらの材料は、光を正確に制御する必要があるディスプレイやその他のデバイスにとって重要です .
分析化学: 1,3-ジブロモ-2,5-ジフルオロベンゼンは、さまざまな分光法およびクロマトグラフィー技術における標準または参照物質として、分析化学で使用され、複雑な混合物の同定と定量を支援することができます .
医薬品研究: 医薬品研究では、この化合物は、新しい薬剤の開発に重要な中間体の合成に使用されています。 分子構造におけるその存在は、潜在的な薬剤の生物活性と薬物動態に影響を与える可能性があります .
環境科学: 環境科学の研究者は、1,3-ジブロモ-2,5-ジフルオロベンゼンを使用して、ハロゲン化化合物の分解プロセスと環境運命を研究できます。 これらのプロセスを理解することは、環境リスクを評価し、修復戦略を開発するために不可欠です .
電子産業: OLED用の材料を合成する役割を果たすため、1,3-ジブロモ-2,5-ジフルオロベンゼンは電子産業で重要です。 OLEDは、スマートフォン、テレビ、照明システム用のディスプレイなど、さまざまな用途で使用されています .
ナノテクノロジー: この化合物は、複雑な分子構造の一部を形成する能力により、ナノテクノロジー研究で役立ち、特定の特性を持つ新しいナノ材料の設計と合成に貢献できます .
Safety and Hazards
作用機序
Target of Action
1,3-Dibromo-2,5-difluorobenzene is an important aromatic fluorinated compound . .
Mode of Action
It is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various targets depending on the specific synthesis or pharmaceutical application.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical applications , it likely participates in a variety of biochemical reactions, depending on the specific context of its use.
Result of Action
As an intermediate in organic synthesis and pharmaceutical applications , its effects would likely depend on the specific reactions or processes it is involved in.
Action Environment
The action of 1,3-Dibromo-2,5-difluorobenzene can be influenced by environmental factors. It is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, ventilated place away from fire and heat sources .
生化学分析
Biochemical Properties
1,3-Dibromo-2,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, affecting their catalytic functions. The nature of these interactions often involves the halogen atoms in the compound, which can form halogen bonds with amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of 1,3-Dibromo-2,5-difluorobenzene on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1,3-Dibromo-2,5-difluorobenzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, 1,3-Dibromo-2,5-difluorobenzene has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dibromo-2,5-difluorobenzene can change over time. The stability of this compound is influenced by factors such as light and temperature. It has been observed that prolonged exposure to light can lead to the degradation of 1,3-Dibromo-2,5-difluorobenzene, resulting in reduced efficacy in biochemical assays. Additionally, long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,3-Dibromo-2,5-difluorobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 1,3-Dibromo-2,5-difluorobenzene can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
1,3-Dibromo-2,5-difluorobenzene is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, 1,3-Dibromo-2,5-difluorobenzene can affect the levels of certain metabolites, thereby altering the metabolic flux within cells .
Transport and Distribution
The transport and distribution of 1,3-Dibromo-2,5-difluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution is influenced by factors such as lipophilicity and molecular size. Once inside the cell, 1,3-Dibromo-2,5-difluorobenzene can accumulate in specific organelles, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 1,3-Dibromo-2,5-difluorobenzene is determined by various targeting signals and post-translational modifications. This compound can be directed to specific compartments within the cell, such as the mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects. The localization of 1,3-Dibromo-2,5-difluorobenzene can influence its activity and function, making it an important factor in understanding its overall impact on cellular processes .
特性
IUPAC Name |
1,3-dibromo-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSKHCRRPXONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128259-68-7 | |
| Record name | 1,3-Dibromo-2,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



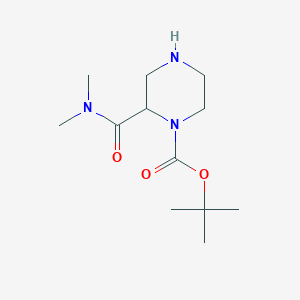
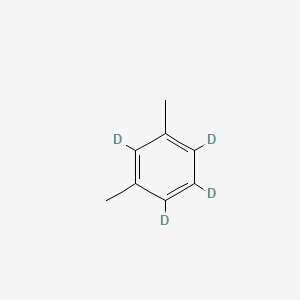

![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)
![4-Chloro-2-[(oxan-4-yl)amino]benzonitrile](/img/structure/B1419233.png)
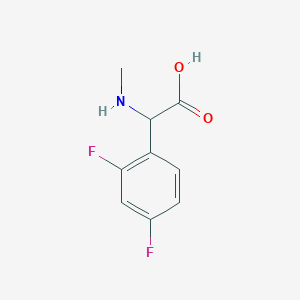
![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)
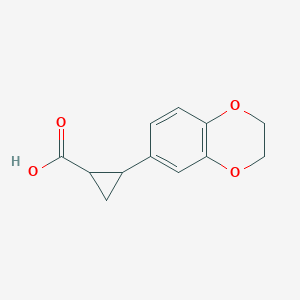
![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)
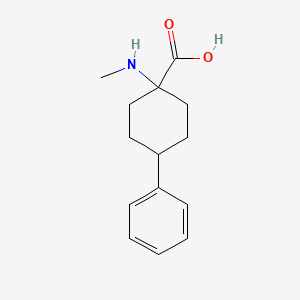
![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)

